4-((3-cyanopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide
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Overview
Description
4-((3-cyanopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes a piperidine ring, a fluorophenyl group, and a cyanopyridinyl moiety, which could contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-cyanopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the fluorophenyl group: This can be achieved via nucleophilic aromatic substitution or other coupling reactions.
Attachment of the cyanopyridinyl moiety: This step may involve the use of cyanopyridine derivatives and appropriate coupling reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-((3-cyanopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide may undergo various types of chemical reactions, including:
Oxidation: The compound could be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions might be used to modify the functional groups within the molecule.
Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents and conditions for these reactions might include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
4-((3-cyanopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-((3-cyanopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other piperidine derivatives, fluorophenyl compounds, and cyanopyridine-containing molecules. Examples could be:
- 4-((3-cyanopyridin-2-yl)oxy)-N-(phenyl)piperidine-1-carboxamide
- 4-((3-cyanopyridin-2-yl)oxy)-N-(2-chlorophenyl)piperidine-1-carboxamide
Uniqueness
The uniqueness of 4-((3-cyanopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide could lie in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, stability, and biological activity.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
4-(3-cyanopyridin-2-yl)oxy-N-(2-fluorophenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-15-5-1-2-6-16(15)22-18(24)23-10-7-14(8-11-23)25-17-13(12-20)4-3-9-21-17/h1-6,9,14H,7-8,10-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLIYUWOIUSSCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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